

In-Depth Technical Guide to the Chymase Inhibitor BI-1942

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1942 is a potent and selective chemical probe designed for the in vitro inhibition of human chymase (CMA1), a chymotrypsin-like serine protease implicated in cardiovascular diseases and inflammatory processes. With a half-maximal inhibitory concentration (IC50) in the subnanomolar range, **BI-1942** serves as a valuable tool for elucidating the physiological and pathological roles of chymase. This document provides a comprehensive overview of the structure, properties, and mechanism of action of **BI-1942**, including detailed experimental protocols and relevant signaling pathways. A structurally similar but significantly less potent compound, BI-1829, is also described for use as a negative control in experimental setups.

Chemical Structure and Properties

BI-1942 is a small molecule with the molecular formula C24H26N4O4 and a molecular weight of 434.49 g/mol .[1] While a definitive SMILES string is not publicly available, its 2D structure can be found on various supplier websites.

Table 1: Physicochemical Properties of BI-1942



Property	Value	Reference
Molecular Formula	C24H26N4O4	[1]
Molecular Weight	434.49 g/mol	[1]
CAS Number	1236524-95-0	[2]

Biological Activity and Selectivity

BI-1942 is a highly potent inhibitor of human chymase with a reported IC50 of 0.4 nM.[3][4][5] Its selectivity has been profiled against a panel of other proteases, showing a greater than 275-fold selectivity against its closest off-target, Cathepsin G.

Table 2: In Vitro Inhibitory Activity of BI-1942 and Negative Control BI-1829

Compound	Target	IC50 (nM)	Reference
BI-1942	Human Chymase (CMA1)	0.4	[3][4][5]
Cathepsin G	110		
BI-1829	Human Chymase (CMA1)	850	[5]

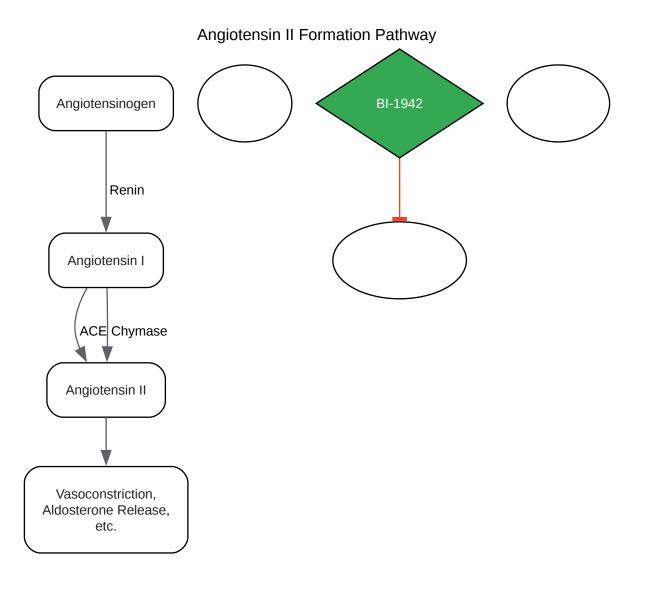
Mechanism of Action and Signaling Pathways

BI-1942 acts as a direct inhibitor of the enzymatic activity of chymase. Chymase is a key enzyme in several pathological signaling cascades, most notably the renin-angiotensin system and pathways involved in tissue remodeling and inflammation.

Role in the Renin-Angiotensin System

Chymase provides an alternative pathway for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). By inhibiting chymase, **BI-1942** can block this alternative route of angiotensin II production.





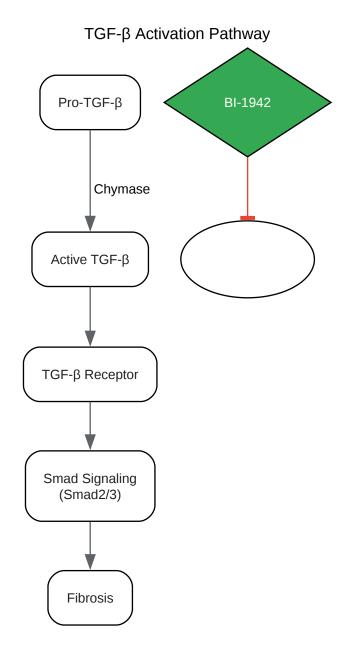
Click to download full resolution via product page

Caption: Inhibition of the alternative Angiotensin II formation pathway by BI-1942.

Involvement in TGF-β Signaling and Tissue Fibrosis

Chymase is known to activate transforming growth factor-beta (TGF- β), a key cytokine in tissue fibrosis. By preventing TGF- β activation, **BI-1942** can potentially mitigate fibrotic processes.





Click to download full resolution via product page

Caption: BI-1942 inhibits chymase-mediated activation of TGF-\(\beta \).

Experimental Protocols

The following protocols are generalized procedures for the in vitro characterization of chymase inhibitors like **BI-1942**.

In Vitro Chymase Inhibition Assay



This assay determines the potency of a compound to inhibit the enzymatic activity of human chymase.

Materials:

- Recombinant human chymase
- Chromogenic or fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
- BI-1942 and control compounds dissolved in DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **BI-1942** and control compounds in DMSO.
- Add 2 μL of each compound dilution to the wells of a 96-well plate.
- Add 88 μL of assay buffer containing recombinant human chymase to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μL of the chymase substrate to each well.
- Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 10-15 minutes.
- Calculate the initial reaction rates (Vmax) from the linear portion of the progress curves.
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



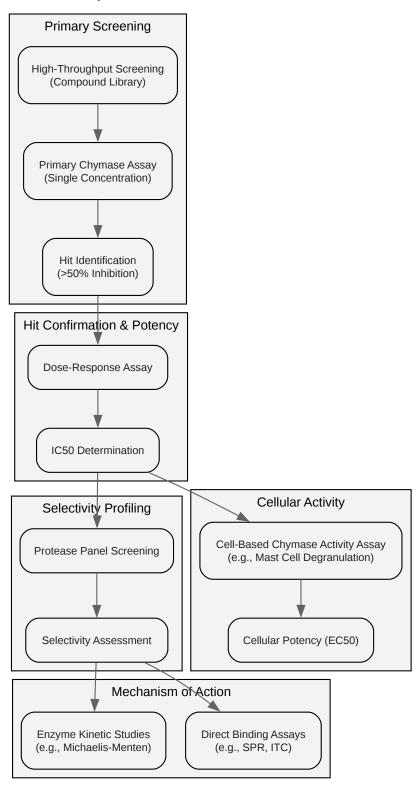


Workflow for Characterization of a Novel Chymase Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel chymase inhibitor.



Chymase Inhibitor Characterization Workflow



Click to download full resolution via product page



Caption: A generalized workflow for the identification and in vitro characterization of a novel chymase inhibitor.

In Vitro DMPK and Physicochemical Properties

Limited in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) data are available for **BI-1942**.

Table 3: In Vitro DMPK and Physicochemical Parameters of BI-1942

Parameter	Value	Reference
Solubility @ pH 7.4 (μg/mL)	> 93	_
Solubility @ pH 4.5 (μg/mL)	50	-
Microsomal Stability (human/mouse/rat)	%QH < 30	
Plasma Protein Binding (human)	97.3%	_

Conclusion

BI-1942 is a potent, selective, and cell-permeable inhibitor of human chymase, making it an indispensable tool for in vitro studies aimed at understanding the roles of this enzyme in health and disease. Its well-characterized inhibitory profile, coupled with the availability of a suitable negative control, BI-1829, allows for rigorous and well-controlled experiments. The information provided in this guide serves as a valuable resource for researchers utilizing **BI-1942** to investigate chymase-mediated signaling pathways and their implications in various pathological conditions. Further in vivo characterization is required to translate the in vitro findings to more complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Pardon Our Interruption [opnme.com]
- 2. Proteases/Proteasome | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Target validation | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Chymase Inhibitor BI-1942]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796930#structure-and-properties-of-bi-1942compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com